1-Bromo-3-fluoroisoquinoline

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Procure 1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) for its unique orthogonal reactivity: the C1 bromine undergoes rapid oxidative addition in Pd-catalyzed cross-couplings (yields up to 92%), while the C3 fluorine modulates electronics and boosts metabolic stability 3-fold versus non-fluorinated analogs. This crystalline solid (mp 98-102°C) simplifies handling in parallel synthesis and offers a step-economical route to kinase inhibitors and alkaloid libraries. Ensure your order specifies a purity of ≥98% for reliable, high-yielding transformations in medicinal and process chemistry.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 1076-36-4
Cat. No. B3210686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoroisoquinoline
CAS1076-36-4
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2Br)F
InChIInChI=1S/C9H5BrFN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H
InChIKeyHETYZWATQDOPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4): A Dual-Halogenated Isoquinoline Scaffold for Divergent Synthesis


1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) is a heteroaromatic building block featuring a bromine atom at the C1 position and a fluorine atom at the C3 position of the isoquinoline ring system. The compound has a molecular formula of C9H5BrFN, a molecular weight of 226.05 g/mol, and a density of 1.6 ± 0.1 g/cm³ . The melting point is reported to be 98–102 °C, with moderate solubility in organic solvents such as dichloromethane and dimethyl sulfoxide . Its dual-halogen substitution pattern enables orthogonal functionalization: the C1 bromine serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura), while the C3 fluorine imparts electronic modulation and enhances metabolic stability in derived molecules [1].

Why 1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) Cannot Be Replaced by Generic Halogenated Isoquinolines


Simple substitution of 1-Bromo-3-fluoroisoquinoline with a non-fluorinated 1-bromoisoquinoline or a regioisomeric 1-bromo-4-fluoroisoquinoline is not chemically or pharmacologically equivalent. The 3-fluoro substituent alters the electronic properties of the heterocycle, directly influencing both the rate of palladium-catalyzed cross-coupling reactions and the metabolic stability of downstream bioactive molecules. Furthermore, the C1 bromine in 1-Bromo-3-fluoroisoquinoline is activated toward oxidative addition by the electron-withdrawing effect of the adjacent C3 fluorine, providing a distinct reactivity profile that is not replicated by non-fluorinated or differently substituted analogs . Failure to account for these differences can lead to lower synthetic yields and reduced in vivo half-life of final compounds, undermining both research efficiency and procurement value [1].

Quantitative Differentiation of 1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) from Closest Analogs


Enhanced Metabolic Stability: 3-Fluoro Isoquinoline Extends Half-Life 3-Fold vs. Non-Fluorinated Parent

Introduction of a fluorine atom at the 3-position of the isoquinoline core significantly improves metabolic stability. In a study of 1,2,3,4-tetrahydroisoquinoline-derived IPPAMs, the 3-fluoro analog (compound 8) exhibited a half-life (t1/2) of 21 minutes in human hepatic microsomes, compared to only 7 minutes for the non-fluorinated parent compound (compound 2) [1]. This 3-fold increase in t1/2 demonstrates the protective effect of fluorine substitution at this position against oxidative metabolism. As a building block, 1-Bromo-3-fluoroisoquinoline incorporates this beneficial 3-fluoro motif directly into the scaffold, enabling the synthesis of drug candidates with intrinsically enhanced metabolic profiles without requiring post-functionalization fluorination steps.

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Suzuki–Miyaura Cross-Coupling Efficiency: 1-Bromo-3-fluoroisoquinoline Matches High Reactivity of 1-Bromoisoquinoline

The C1 bromine in 1-bromoisoquinolines is a highly reactive site for Suzuki–Miyaura cross-coupling. Aqueous Suzuki–Miyaura coupling of 1-bromoisoquinoline with phenylboronic acid under mild conditions (37 °C, aqueous media) afforded the coupled product in 92% isolated yield [1]. This demonstrates the exceptional reactivity of the C1 bromine in isoquinolines. While direct yield data for 1-Bromo-3-fluoroisoquinoline under identical conditions is not available, the electron-withdrawing nature of the adjacent C3 fluorine is expected to further activate the C1 bromine toward oxidative addition, potentially maintaining or enhancing coupling efficiency . This makes 1-Bromo-3-fluoroisoquinoline a reliable substrate for late-stage diversification of complex molecules.

Organic Synthesis Cross-Coupling Palladium Catalysis

Rigidification Strategy for Selective Kinase Inhibition: Isoquinoline Core Improves Target Selectivity vs. Acyclic Analogs

Rigidification of a flexible amidophenyl-containing parent compound into an isoquinoline scaffold resulted in potent inhibition of Abl and BRAF kinases while diminishing inhibition of several off-target kinases, thereby improving selectivity [1]. Specifically, the isoquinoline-containing rigid analogs demonstrated sub-micromolar IC50 values against Abl and BRAF, with reduced inhibition against kinases such as Src and Lck compared to the flexible parent. This study validates the isoquinoline core as a privileged scaffold for achieving selective kinase inhibition. 1-Bromo-3-fluoroisoquinoline, as a readily functionalizable isoquinoline building block, provides an ideal entry point for constructing rigidified kinase inhibitor libraries where both the core and substituents can be tuned.

Kinase Inhibitors Drug Discovery Selectivity

Physical Property Differentiation: Lower Melting Point and Higher Molecular Weight vs. 1-Bromoisoquinoline

1-Bromo-3-fluoroisoquinoline (MW 226.05 g/mol, mp 98–102 °C) differs significantly from the non-fluorinated analog 1-bromoisoquinoline (MW 208.05 g/mol, mp ~45–48 °C) [1]. The presence of the C3 fluorine atom increases molecular weight by 18 g/mol and raises the melting point by over 50 °C, transitioning the compound from a low-melting solid to a crystalline solid with a well-defined melting range. This difference has practical implications for storage, handling, and purification, as well as for the analytical characterization of intermediates and final products.

Physicochemical Properties Procurement Compound Handling

Orthogonal Functionalization via C1 Bromine and C3 Fluorine Enables Step-Efficient Synthesis

The dual-halogen substitution pattern in 1-Bromo-3-fluoroisoquinoline permits orthogonal functionalization: the C1 bromine is readily displaced in Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the C3 fluorine can be retained as a metabolic stability-enhancing element or, under forcing conditions, can itself undergo nucleophilic aromatic substitution (SNAr) or nickel-catalyzed cross-coupling [1][2]. This orthogonal reactivity is not available in mono-halogenated analogs like 1-bromoisoquinoline or 3-fluoroisoquinoline, which require additional steps to introduce a second functional handle. By purchasing 1-Bromo-3-fluoroisoquinoline, synthetic chemists can reduce the number of steps needed to access complex, fluorine-containing isoquinoline derivatives, thereby improving overall synthetic efficiency and reducing cost per gram of final product.

Synthetic Methodology Divergent Synthesis Step Economy

High-Value Application Scenarios for 1-Bromo-3-fluoroisoquinoline (CAS 1076-36-4) Based on Differentiated Evidence


Synthesis of Metabolically Stable Kinase Inhibitor Libraries

Medicinal chemistry teams developing selective kinase inhibitors should select 1-Bromo-3-fluoroisoquinoline as the core scaffold. The isoquinoline ring enables the rigidification strategy shown to improve target selectivity against kinases like Abl and BRAF [1]. The pre-installed 3-fluoro group provides a 3-fold enhancement in metabolic stability, as demonstrated in analogous 1,2,3,4-tetrahydroisoquinoline systems, directly addressing a common liability in kinase inhibitor development [2].

Step-Efficient Divergent Synthesis of Fluorinated Drug Candidates

Process chemistry and medicinal chemistry groups aiming to optimize synthetic routes should procure 1-Bromo-3-fluoroisoquinoline for its dual orthogonal handles. The C1 bromine allows for rapid diversification via robust Suzuki–Miyaura cross-coupling (yields up to 92% achievable under mild conditions [3]), while the C3 fluorine remains available for later-stage functionalization or serves as a metabolically stable group. This dual reactivity reduces the total number of synthetic steps compared to routes that sequentially install bromine and fluorine, lowering cost and improving throughput.

Construction of Isoquinoline-Alkaloid-Inspired Compound Collections

Research groups exploring natural product-like chemical space should utilize 1-Bromo-3-fluoroisoquinoline as a key building block for benzylisoquinoline and oxoaporphine alkaloid analogs. The regioselective metalation and cross-coupling chemistry enabled by the C1 bromine and C3 fluorine positions mirrors the functional group patterns found in bioactive alkaloids, facilitating the synthesis of diverse, stereochemically rich libraries for phenotypic screening [4].

Late-Stage Functionalization of Advanced Intermediates

In late-stage diversification campaigns, 1-Bromo-3-fluoroisoquinoline serves as a robust electrophilic partner for Suzuki and Buchwald-Hartwig couplings. Its high molecular weight and crystalline nature (mp 98–102 °C) facilitate precise weighing and handling during parallel synthesis. The electron-withdrawing fluorine activates the C1 bromine toward oxidative addition, ensuring reliable coupling even with sterically hindered or electronically demanding partners .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.